molecular formula C9H16ClNO B2559708 1-Oxa-8-azaspiro[4.6]undec-3-ene hydrochloride CAS No. 2253630-59-8

1-Oxa-8-azaspiro[4.6]undec-3-ene hydrochloride

Cat. No.: B2559708
CAS No.: 2253630-59-8
M. Wt: 189.68
InChI Key: HPPVMBFGUWWCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-8-azaspiro[4.6]undec-3-ene hydrochloride: is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.7 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within its ring system. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.6]undec-3-ene hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic ring system. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.6]undec-3-ene hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms within the spirocyclic ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions within the ring system.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and nucleophiles like amines or alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

1-Oxa-8-azaspiro[4.6]undec-3-ene hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving spirocyclic structures.

    Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development, particularly in the design of novel pharmaceuticals targeting specific receptors or enzymes.

    Industry: The compound’s unique properties make it useful in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.6]undec-3-ene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-Oxa-8-azaspiro[4.6]undec-3-ene hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-oxa-9-azaspiro[4.6]undec-3-ene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-3-9(4-2-8-11-9)5-7-10-6-1;/h2,4,10H,1,3,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPVMBFGUWWCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)C=CCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.